(4-Bromo-3,5-dimethylphenyl)methanol
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Overview
Description
(4-Bromo-3,5-dimethylphenyl)methanol is an organic compound with the molecular formula C9H11BrO It is a derivative of phenol, where the phenyl ring is substituted with a bromine atom at the 4-position and two methyl groups at the 3- and 5-positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3,5-dimethylphenyl)methanol typically involves the bromination of 3,5-dimethylphenol followed by a reduction process. One common method is:
Bromination: 3,5-dimethylphenol is treated with bromine in the presence of a solvent like acetic acid to introduce the bromine atom at the 4-position.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: It can be reduced further to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Major Products:
Oxidation: 4-Bromo-3,5-dimethylbenzaldehyde.
Reduction: 3,5-Dimethylphenylmethane.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-3,5-dimethylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-3,5-dimethylphenyl)methanol involves its interaction with various molecular targets. It can act as a substrate for enzymes, undergo metabolic transformations, and interact with cellular components. The exact pathways depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
4-Bromo-3,5-dimethylphenyl N-methylcarbamate: Similar in structure but with a carbamate group instead of a hydroxyl group.
4-Bromo-3,5-dimethylbenzaldehyde: An oxidized form of (4-Bromo-3,5-dimethylphenyl)methanol.
3,5-Dimethylphenol: The parent compound without the bromine substitution.
Uniqueness: this compound is unique due to the presence of both bromine and hydroxyl functional groups, which confer distinct reactivity and potential for diverse applications .
Properties
IUPAC Name |
(4-bromo-3,5-dimethylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4,11H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDZNWRBWULRPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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